![molecular formula C20H19NO B11834282 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7163-54-4](/img/structure/B11834282.png)
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C20H19NO. It is a member of the quinoline family, characterized by a fused ring structure that includes a phenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenoxy-substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conditionsroom temperature to moderate heat, atmospheric or elevated pressure.
Substitution: Halogens, nitrating agents; conditionssolvents like dichloromethane, controlled temperatures.
Major Products Formed
Oxidation: Quinoline derivatives with various degrees of oxidation.
Reduction: Saturated cycloheptaquinoline derivatives.
Substitution: Phenoxy-substituted quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
11-phenoxy-6H,7H,8H,9H,10H-cyclohepta[b]quinoline: Similar structure but with variations in the hydrogenation state of the ring.
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline: Contains a quinoxaline ring instead of a quinoline ring, leading to different biological activities.
Uniqueness
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
7163-54-4 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H19NO/c1-3-9-15(10-4-1)22-20-16-11-5-2-6-13-18(16)21-19-14-8-7-12-17(19)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |
Clave InChI |
VHGPVVDFPDHNJF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


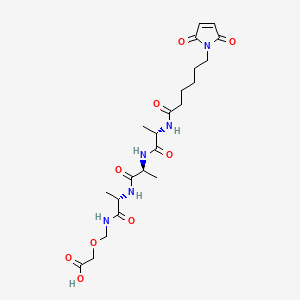
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
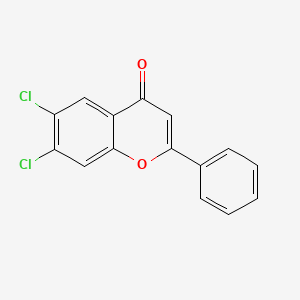
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
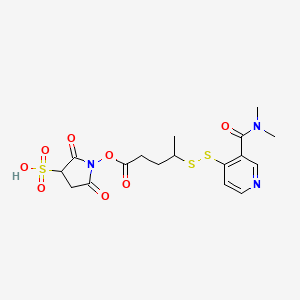
![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
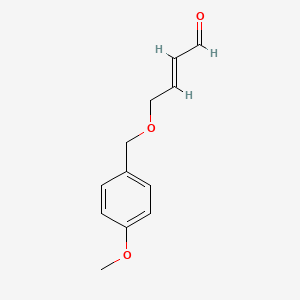
![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)

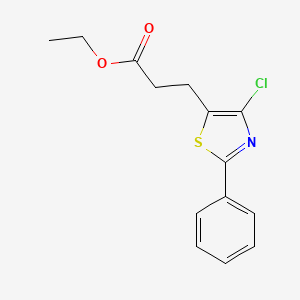
![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)

